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Compound of Interest |

3-[4-(Methylsulfanyl)phenyl]acrylic
Compound Name: o
aci

CAS No.: 102016-58-0

Cat. No.: B021213

. J

A Technical Guide for Structural Validation

Introduction & Compound Profile

3-[4-(methylsulfanyl)phenyl]acrylic acid (CAS: 102016-58-0) is a para-substituted cinnamic
acid derivative characterized by a thioether moiety.[1][2][3] It serves as a versatile building
block in medicinal chemistry, particularly for developing PPAR agonists, tyrosine kinase
inhibitors, and anti-inflammatory agents where the lipophilic methylthio group modulates
metabolic stability and binding affinity.

Physicochemical Properties
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Property Data

IUPAC Name ;2(:Ii5d)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic
Molecular Formula C10H1002S

Molecular Weight 194.25 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 174-175 °C

Solubility Soluble in DMSO, Methanol, Acetone; Sparingly

soluble in Water

Synthesis & Purity Context

To ensure accurate spectral interpretation, one must understand the synthesis origin. The
compound is typically synthesized via a Knoevenagel condensation between 4-
(methylthio)benzaldehyde and malonic acid in pyridine/piperidine, or via a Perkin reaction.

e Critical Impurity Watch:
o 4-(Methylthio)benzaldehyde: Look for aldehyde proton (~9.9 ppm) in NMR.

o Cis-isomer ((Z)-isomer): Look for smaller coupling constants (J = 10-12 Hz) in the vinyl
region.

o Decarboxylation products: 4-methylthiostyrene (rare).

Spectroscopic Analysis: The Core Data

The following data represents the trans-(E)-isomer, which is the thermodynamically stable and
synthetically dominant form.

A. Mass Spectrometry (MS)

Methodology: Electrospray lonization (ESI) or El (70 eV). Diagnostic Logic: The presence of
sulfur provides a distinct isotopic signature due to the 34S isotope (~4.2% natural abundance),
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often visible as an M+2 peak.

lon Type m/z Fragmentation Logic
Parent peak. Confirms formula
[M]* (Molecular lon) 194
C10H1002S.
[M+1]+ 195 13C isotope contribution.
34S isotope signature
[M+2]+ 196 _ i
(diagnostic for sulfur).
Loss of hydroxyl grou
[M — OH]*+ 177 _ y 19 _ P
(acylium ion formation).
Decarboxylation (styrene-like
[M — COOH]* 149 _
cation).
Cleavage of the methylthio
[M — SMe]* 147

group.

Analyst Note: In negative mode ESI (ESI-), look for the carboxylate anion [M-H]~at m/z 193.

B. Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Key Functional Groups: The

spectrum is dominated by the conjugated carboxylic acid and the aromatic thioether.
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Frequency (cm™?)

Vibration Mode

Assignment

Carboxylic acid dimer

2800 — 3100 O-H stretch (broad)

(hydrogen bonded).

Conjugated acid carbonyl
~1680 C=0 stretch (strong) (shifted from 1710 due to

conjugation).

Alkene double bond
~1625 C=C stretch (conjugated with aromatic

ring).

Aromatic ring breathing
~1590, 1490 Ar-C=C stretch

modes.

Methyl deformation attached to
~1420 S—CHs def

sulfur.

Trans-alkene diagnostic band
~980 =C-H bend (oop)

(strong).

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de (Standard for carboxylic acids to prevent proton exchange broadening).

'H NMR (400 MHz, DMSO-ds)

The spectrum exhibits a classic AA'BB' aromatic system and a trans-vinyl doublet pair.
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Shift (5
ppm)

Multiplicity

Integration

Coupling (J
Hz)

Assignment

Structural
Insight

12.40

Broad Singlet

—COOH

Acidic proton;
exchangeabl
e with D20.

7.58

Doublet

1H

J=16.0Hz

Ar—CH=C

H-3 (Beta-
proton).
Large J
confirms
trans

geometry.

7.55

Doublet

2H

J=8.4Hz

Ar—H (ortho)

H-2', 6'.
Deshielded
by vinyl
group.

7.28

Doublet

2H

J=8.4Hz

Ar—H (meta)

H-3', 5'. Ortho
to SMe
group.

6.48

Doublet

1H

J=16.0Hz

=CH-COOH

H-2 (Alpha-
proton).
Shielded by

resonance.

2.51

Singlet

3H

—S—CHs

Methylthio
group.
Distinct from
OMe (~3.8).
[41[5]

13C NMR (100 MHz, DMSO-ds)
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Shift (6 ppm) Type Assighment
167.8 Cq C=0 (Carboxylic acid)
C-4' (Aromatic C attached to
143.5 Cq
S)
141.2 CH C-3 (Beta-alkene carbon)
C-1' (Aromatic C attached to
130.5 Caq
alkene)
128.6 CH C-2', 6' (Aromatic CH)
125.8 CH C-3', 5' (Aromatic CH)
118.4 CH C-2 (Alpha-alkene carbon)
14.6 CHs —S—CHs (Methyl carbon)

Experimental Protocols
Protocol 1: NMR Sample Preparation

To ensure high-resolution data without aggregation artifacts.

Mass: Weigh 5-10 mg of the dry solid.

e Solvent: Add 0.6 mL of DMSO-ds (99.9% D). Note: CDCls is often poor for free carboxylic
acids due to solubility and dimer broadening.

o Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube.

e Acquisition: Run 16 scans for *H and 512+ scans for 13C with a relaxation delay (d1) of 2.0
seconds to ensure quantitative integration of the acid peak.

Protocol 2: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure based on
the data above.
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Yes

3. IR Spectroscopy

VALIDATED:
3-[4-(Methylsulfanyl)phenyl]acrylic acid

No

Yes (Trans)

o (Wrong Subst.)

Unknown Sample

(White Solid)

1. Mass Spectrometry
(ESI+/-)

Yes

2. 1H NMR
(DMSO-d6)

No (Cis/Sat)

REJECT / RE-PURIFY

Click to download full resolution via product page
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Figure 1: Step-by-step decision matrix for the structural validation of 4-(methylthio)cinnamic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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